5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a benzothiazole ring, two chloro substituents, an ethyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the thiophene ring might be formed via a Paal-Knorr synthesis or similar method. The benzothiazole could be synthesized via a reaction of o-aminothiophenol with a suitable electrophile . The chloro substituents could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability. The chloro substituents are electron-withdrawing, which would affect the electron density and reactivity of the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and structural features. For example, the chloro substituents might be susceptible to nucleophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chloro substituents and the carboxamide group might increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Properties
A core aspect of research on 5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide revolves around its synthesis and structural analysis. Studies have detailed practical synthesis methods for related compounds and their structural characteristics. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole) was developed as part of a green chemistry initiative, emphasizing efficient and environmentally benign procedures (Gu et al., 2009). Similarly, the structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, shedding light on potential intermediates and reaction pathways (Issac & Tierney, 1996).
Biological and Pharmacological Potentials
The compound is related to families of chemicals that have been extensively studied for their biological and pharmacological activities. For example, imidazole derivatives, which share structural similarities, have been reviewed for their antitumor activity, providing insights into the potential biological properties of related compounds (Iradyan et al., 2009). The benzothiazole nucleus, a part of the chemical structure , is established in a wide variety of bioactive heterocycles and natural products, indicating the significant biological potential of this compound family (Sumit, Kumar, & Mishra, 2020).
Furthermore, the thiophene analogues of certain carcinogens have been synthesized and evaluated, revealing potential carcinogenicity and the importance of structural variations in determining biological activity (Ashby et al., 1978).
Chemical Groups and Synthesis of CNS Acting Drugs
The compound also shares structural attributes with chemical groups that serve as precursors for the synthesis of central nervous system (CNS) acting drugs. Literature reviews have identified functional chemical groups, including benzothiazole, as lead molecules for synthesizing compounds with CNS activity, suggesting potential avenues for therapeutic applications (Saganuwan, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of this compound could have various future directions. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZUBRMWLLENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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